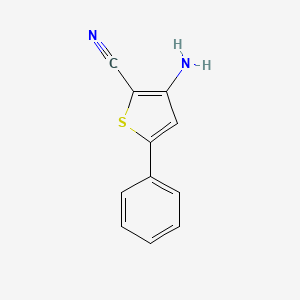

3-Amino-5-phenylthiophene-2-carbonitrile

Description

BenchChem offers high-quality 3-Amino-5-phenylthiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-phenylthiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-phenylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-11-9(13)6-10(14-11)8-4-2-1-3-5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJOWWJCBULTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574536 | |

| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83060-72-4 | |

| Record name | 3-Amino-5-phenylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core for a multitude of biologically active compounds and functional materials.[1] Among these, 3-amino-5-phenylthiophene-2-carbonitrile is a key synthetic intermediate. This guide provides an in-depth exploration of its synthesis, focusing on the mechanistic intricacies of the Gewald three-component reaction—the most prominent and efficient route for its preparation.[2][3] We will dissect the reaction pathway from initial condensation to the final aromatization, present a field-proven experimental protocol, and discuss critical parameters for reaction optimization. This document is intended to serve as a comprehensive resource, blending established theory with practical, actionable insights for laboratory application.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction, first reported by Karl Gewald in 1961, is a one-pot, multicomponent reaction that condenses a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst to form a polysubstituted 2-aminothiophene.[4][5][6] For the synthesis of 3-amino-5-phenylthiophene-2-carbonitrile, the reactants are acetophenone, malononitrile, and elemental sulfur (S₈).

While the overall transformation is straightforward, the underlying mechanism involves a sequence of well-defined steps that have been elucidated through decades of research and, more recently, computational studies using Density Functional Theory (DFT).[1][7][8] The reaction is not merely a mixing of reagents but a cascade of equilibria and kinetically controlled steps, with the final, irreversible aromatization serving as the thermodynamic sink that drives the reaction to completion.[8][9]

The Mechanistic Pathway

The synthesis proceeds through the following critical stages:

Step 1: Knoevenagel-Cope Condensation The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation.[1][7][10] A base, typically a secondary amine such as morpholine or diethylamine, deprotonates the highly acidic α-carbon of malononitrile to generate a stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetophenone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated dinitrile, 2-benzylidenemalononitrile. This initial condensation is a crucial step; its efficiency can significantly impact the overall yield.[11]

Step 2: Nucleophilic Attack on Elemental Sulfur Following the formation of the Knoevenagel adduct, the base deprotonates the allylic carbon, creating a new, resonance-stabilized anion.[7][8] It is this anion, not the amine base itself, that performs the nucleophilic attack on the octasulfur (S₈) ring.[7] This attack opens the sulfur ring, forming a linear polysulfide intermediate attached to the carbon framework. DFT calculations have shown this pathway to be more energetically favorable than the direct activation of sulfur by the amine catalyst.[7] The reaction mixture at this stage is expected to contain a complex equilibrium of polysulfides of varying lengths.[8][9]

Step 3: Intramolecular Cyclization and Aromatization The terminal sulfur atom of the polysulfide chain, bearing a negative charge, acts as an internal nucleophile. It attacks one of the adjacent nitrile groups, initiating an intramolecular cyclization. This step forms the five-membered thiophene ring. The resulting cyclic intermediate is not yet aromatic. The final, and thermodynamically most favorable, step is a tautomerization process that results in the formation of the stable 2-amino group and the aromatic thiophene ring.[8][9] This aromatization is the primary driving force for the entire reaction sequence, pulling the preceding equilibria toward the final product.[8]

Visualization of the Reaction Mechanism

The following diagram illustrates the complete, step-by-step mechanism for the Gewald synthesis of 3-amino-5-phenylthiophene-2-carbonitrile.

Caption: The mechanistic pathway of the Gewald reaction.

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-amino-5-phenylthiophene-2-carbonitrile. The procedure is designed for clarity, reproducibility, and safety.

Materials & Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

Malononitrile (0.66 g, 10 mmol)

-

Elemental Sulfur (0.38 g, 12 mmol)

-

Morpholine (0.87 g, 1.0 mL, 10 mmol)

-

Ethanol (20 mL)

-

Round-bottomed flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 20 mL of ethanol.

-

Addition of Base: To the stirred suspension, add morpholine (10 mmol) dropwise at room temperature. The addition of the base is often exothermic.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The reaction mixture will typically turn dark.[11]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the collected solid thoroughly with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3-amino-5-phenylthiophene-2-carbonitrile as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Optimization and Key Experimental Considerations

Achieving high yields and purity in the Gewald synthesis requires careful control over several experimental variables.

| Parameter | Recommended Choice | Rationale & Causality | Potential Issues |

| Base Catalyst | Morpholine, Diethylamine | Secondary amines are generally more effective than tertiary amines (e.g., triethylamine) as they can act as both a base and a proton shuttle.[7][12] | Using a very strong base can promote unwanted side reactions. |

| Solvent | Ethanol, Methanol, DMF | Ethanol is often preferred as it effectively dissolves the reactants and elemental sulfur at reflux temperatures, facilitating a homogeneous reaction.[13] | Highly polar aprotic solvents like DMF may require higher temperatures and can complicate product isolation. |

| Temperature | 50-60 °C or gentle reflux | Provides sufficient activation energy without promoting significant side reactions. Higher temperatures can lead to the formation of tarry byproducts.[11] | Dimerization of the Knoevenagel intermediate is a known side reaction that is highly sensitive to temperature.[11] |

| Stoichiometry | Slight excess of Sulfur | A slight excess of sulfur (e.g., 1.2 equivalents) ensures the complete conversion of the Knoevenagel intermediate. | A large excess of sulfur can complicate purification. |

| Modern Methods | Microwave Irradiation | Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid, uniform heating.[10][14][15] | Requires specialized equipment; optimization of power and time is necessary for each substrate. |

Conclusion

The Gewald reaction is a robust, atom-economical, and highly versatile method for synthesizing 2-aminothiophenes, which are of paramount importance to the pharmaceutical and chemical industries.[3][16] The synthesis of 3-amino-5-phenylthiophene-2-carbonitrile exemplifies this process, proceeding through a well-elucidated mechanism involving a Knoevenagel-Cope condensation, nucleophilic addition to elemental sulfur, and a final, thermodynamically driven cyclization-aromatization. By understanding the causality behind each mechanistic step and carefully controlling key experimental parameters such as the choice of base, solvent, and temperature, researchers can reliably and efficiently access this valuable synthetic building block.

References

- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Peruncheralathan, S., & Ila, H. (2011). The Gewald Multicomponent Reaction. Current Organic Chemistry, 15(20), 3554-3575. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

-

Sreedharan, B., et al. (2016). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

-

Nguyen, K. A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2014). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]

-

Nguyen, K. A., et al. (2020). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2020 Virtual Meeting & Expo. [Link]

-

Dadwal, P., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(8), 9046-9057. [Link]

-

Dave, R., & Joshi, K. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 225-230. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. arkat-usa.org [arkat-usa.org]

Gewald reaction for 3-amino-5-phenylthiophene-2-carbonitrile synthesis

An In-Depth Technical Guide to the Gewald Reaction: Synthesis of 3-amino-5-phenylthiophene-2-carbonitrile

Executive Summary

The Gewald reaction, first reported by Karl Gewald in 1961, is a robust and versatile multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This guide provides a comprehensive technical overview of the Gewald reaction, with a specific focus on the synthesis of 3-amino-5-phenylthiophene-2-carbonitrile, a valuable scaffold in medicinal chemistry. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, explore critical process parameters, and offer field-proven troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: The Enduring Significance of the Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is of paramount importance in modern organic and medicinal chemistry. These heterocycles are core structures in a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting diverse biological activities.[3][4][5] The Gewald reaction provides an exceptionally efficient pathway to these valuable compounds, typically in a one-pot synthesis from simple, readily available starting materials: a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[5][6] Its operational simplicity, use of inexpensive reagents, and tolerance for a broad range of substrates have cemented its status as a cornerstone of heterocyclic chemistry.[7][1]

This guide focuses on the synthesis of 3-amino-5-phenylthiophene-2-carbonitrile, a representative example that utilizes acetophenone as the carbonyl source and malononitrile as the active methylene component.

Core Principles and Reaction Mechanism

The Gewald reaction is a domino sequence where multiple transformations occur in a single pot.[8] While the exact mechanism of sulfur's involvement can be complex and is still a subject of computational study, the overall pathway is well-accepted to proceed through three primary stages.[6][9][10]

-

Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (acetophenone) and the active methylene nitrile (malononitrile).[6][11] The base, typically a secondary amine like morpholine or piperidine, deprotonates the malononitrile to form a nucleophilic carbanion. This anion attacks the carbonyl carbon of acetophenone, and subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[12]

-

Sulfur Addition: Elemental sulfur (S₈) is activated by the base and the reaction environment. A key insight is that the α,β-unsaturated nitrile intermediate is deprotonated by the base to form a resonance-stabilized carbanion. This carbanion attacks the sulfur ring, leading to the formation of a thiolate intermediate.[13] This process can involve complex polysulfide equilibria before the formation of the crucial monosulfide species required for cyclization.[9][10]

-

Ring Closure and Aromatization: The thiolate intermediate undergoes an intramolecular nucleophilic attack on the nitrile group. This cyclization step forms a five-membered dihydrothiophene ring. Subsequent tautomerization and aromatization, driven by the formation of the stable aromatic thiophene ring, yield the final 2-aminothiophene product.[9][10]

Synthesis of 3-amino-5-phenylthiophene-2-carbonitrile: A Validated Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the target compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Role |

| Acetophenone | C₈H₈O | 120.15 | 1.0 | 1.20 g (10 mmol) | Carbonyl Source |

| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 | 0.66 g (10 mmol) | Active Methylene |

| Sulfur | S | 32.07 | 1.1 | 0.35 g (11 mmol) | Sulfur Source |

| Morpholine | C₄H₉NO | 87.12 | 1.5 | 1.31 g (15 mmol) | Base/Catalyst |

| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Solvent |

Experimental Workflow

Step-by-Step Methodology

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), elemental sulfur (0.35 g, 11 mmol), and ethanol (20 mL).

-

Base Addition: Begin stirring the mixture. Slowly add morpholine (1.31 g, 15 mmol) dropwise over 5 minutes. An exothermic reaction may be observed, and the mixture may turn yellow-orange.

-

Reaction: Heat the reaction mixture in a water bath to a gentle reflux (approximately 50-55°C). Maintain this temperature with continuous stirring for 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (3:1). The disappearance of the starting materials (acetophenone) indicates reaction completion.

-

Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A yellow solid should precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 30 mL) and then with a small amount of cold ethanol (10 mL) to remove soluble impurities.

-

Purification: The crude product is purified by recrystallization.[12] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight. The expected yield is typically in the range of 70-85%.

Critical Parameters and Causality

The success of the Gewald synthesis hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for optimization and troubleshooting.

-

Choice of Base: Morpholine is an excellent choice for this reaction. It is not only a sufficiently strong base to catalyze the Knoevenagel condensation but also aids in the dissolution of elemental sulfur, forming reactive polysulfide species.[7] Other secondary amines like piperidine or tertiary amines like triethylamine can also be used, but may require optimization.[12]

-

Stoichiometry: Using a slight excess of sulfur helps to drive the reaction to completion. The amount of base is also critical; catalytic amounts can work, but stoichiometric or slight excess often ensures efficient condensation.[14]

-

Solvent Selection: Polar protic solvents like ethanol or methanol are generally preferred as they facilitate the dissolution of sulfur and the ionic intermediates.[12][15] Dimethylformamide (DMF) can also be used and may accelerate the reaction, but can make product isolation more difficult.[4]

-

Temperature Control: Gentle heating (40-60°C) is typically optimal.[12] It increases the rate of reaction and the solubility of sulfur without promoting side reactions like polymerization, which can occur at higher temperatures and lead to the formation of dark, tarry mixtures.[16]

Troubleshooting and Mitigation of Side Reactions

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

| Issue | Possible Cause(s) | Mitigation Strategy |

| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation; inactive base; impure reagents. | Ensure the purity of starting materials. Consider a stronger base (e.g., piperidine). Ensure water produced during condensation is not inhibiting the reaction.[8][12] |

| Dark Brown or Tarry Mixture | Polymerization or formation of complex polysulfides due to excessive heat. | Maintain strict temperature control (do not exceed 60°C). Reduce reaction time if possible.[16] |

| Significant Byproduct Formation | Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.[16][17] | Optimize the reaction temperature. Consider a two-step procedure: first isolate the Knoevenagel intermediate, then react it with sulfur and base.[12] |

| Difficulty in Purification | Presence of unreacted starting materials or oily byproducts. | Ensure the reaction goes to completion via TLC. Wash the crude product thoroughly with a solvent that dissolves the impurities but not the product (e.g., cold ethanol, hexane).[12] |

Conclusion

The Gewald reaction is a powerful and highly reliable method for the synthesis of 2-aminothiophenes. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely the choice of base, solvent, and temperature—researchers can efficiently synthesize 3-amino-5-phenylthiophene-2-carbonitrile and a vast library of related compounds. The protocol described herein provides a solid foundation for success, while the troubleshooting guide offers practical solutions to common challenges, empowering scientists in their drug discovery and materials science endeavors.

References

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Vertex AI Search.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (n.d.). ARKIVOC.

- Gewald Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Gewald reaction - Wikipedia. (n.d.). Wikipedia.

- The Gewald Multicomponent Reaction. (2011). PubMed - NIH.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024).

- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes

- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.

- Computational investigations on the mechanism of the Gewald reaction. (n.d.). acs.org.

- common side reactions in the Gewald synthesis of aminothiophenes. (2025). Benchchem.

- troubleshooting low yields in domino reactions for thiophene synthesis. (2025). Benchchem.

- Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (2025).

- Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling a. (2022).

- First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. (2006). PubMed.

- Reaction optimization studies of the modified Gewald reaction a. (n.d.).

- A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.

- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. (n.d.). Organic Chemistry Portal.

- Gewald Reaction. (2025). J&K Scientific LLC.

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ARKIVOC.

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

Sources

- 1. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gewald Reaction [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. quod.lib.umich.edu [quod.lib.umich.edu]

An In-Depth Technical Guide to the Starting Materials for 3-Amino-5-phenylthiophene-2-carbonitrile Synthesis

Introduction: The Significance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a privileged structure. Its unique electronic properties and capacity for diverse functionalization make it a cornerstone for the development of novel therapeutics and advanced materials.[1][2] Specifically, 3-Amino-5-phenylthiophene-2-carbonitrile serves as a critical building block for compounds exhibiting a wide range of biological activities, including potential anticancer and anti-inflammatory agents.[1]

This guide provides an in-depth analysis of the starting materials required for the synthesis of this valuable compound. We will move beyond a simple recitation of reactants to explore the causality behind their selection, focusing on the highly efficient and robust Gewald reaction—a multicomponent, one-pot synthesis that has become the industry standard for preparing highly substituted 2-aminothiophenes.[3][4][5] This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this important heterocyclic intermediate.

The Gewald Reaction: A Mechanistic Framework

The Gewald reaction is a powerful synthetic tool that constructs the 2-aminothiophene ring from three fundamental components in a single operation.[6] The reaction proceeds through a well-elucidated cascade of events, offering high atom economy and operational simplicity.[3][7] The core transformation involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[8]

The reaction mechanism can be distilled into four primary stages:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][9]

-

Sulfur Addition (Sulfuration): The deprotonated intermediate attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide chain.[7][10]

-

Cyclization: The terminal sulfur anion of the intermediate performs an intramolecular nucleophilic attack on the nitrile group, forming the five-membered thiophene ring.[11]

-

Tautomerization & Aromatization: A final tautomerization step yields the stable, aromatic 2-aminothiophene product, which is the thermodynamic driving force for the entire sequence.[10][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-5-phenylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 3-Amino-5-phenylthiophene-2-carbonitrile, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, spectral characteristics, reactivity, and explore its applications as a scaffold for the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The presence of amino, cyano, and phenyl groups on the thiophene ring in 3-Amino-5-phenylthiophene-2-carbonitrile offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Thiophene-containing compounds are known to exhibit favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity, due to the bioisosteric relationship of the thiophene ring with the phenyl ring.[2]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most common and efficient method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[3] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile, the reactants would be acetophenone, malononitrile, and elemental sulfur.

The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile.[5] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[5] The choice of base and solvent can significantly influence the reaction yield and purity.

Caption: Generalized workflow for the Gewald synthesis of 3-Amino-5-phenylthiophene-2-carbonitrile.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

Materials:

-

Ketone (e.g., ethyl acetoacetate, 0.02 mol)

-

Malononitrile (0.02 mol)

-

Elemental Sulfur (0.02 mol)

-

Solvent (e.g., Ethanol)

-

Base (e.g., Morpholine or Piperidine)

Procedure:

-

A mixture of the ketone (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) is suspended in ethanol (30 mL).[6]

-

A catalytic amount of a suitable base, such as morpholine or piperidine, is added to the mixture.

-

The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a specified duration (e.g., 2-6 hours).[6] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and acetone) to afford the pure 2-aminothiophene derivative.[7][8]

Note on Causality: The basic catalyst is crucial for promoting the initial Knoevenagel condensation by deprotonating the active methylene compound. The subsequent steps involving sulfur addition and cyclization are often thermally driven. The choice of solvent is important to ensure adequate solubility of the reactants and to facilitate the reaction at the desired temperature. Greener synthetic approaches, such as using ball-milling techniques, have also been reported to be effective for Gewald reactions, often providing high yields in shorter reaction times without the need for a solvent.[6]

Spectral Properties

The structural elucidation of 3-Amino-5-phenylthiophene-2-carbonitrile relies on a combination of spectroscopic techniques. While specific data for this exact compound is not available in the provided search results, the expected spectral characteristics can be inferred from closely related analogs.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).- Thiophene proton (singlet, ~7.0 ppm).- Amino protons (broad singlet, ~5.0-6.0 ppm, exchangeable with D₂O). |

| ¹³C NMR | - Quaternary carbons of the thiophene ring.- Cyano carbon (~115-120 ppm).- Aromatic carbons of the phenyl group.- Carbon bearing the amino group (~150-160 ppm). |

| IR Spectroscopy | - N-H stretching vibrations of the amino group (~3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile group (~2210-2230 cm⁻¹).- C=C stretching vibrations of the aromatic and thiophene rings. |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the compound. |

Self-Validation: The combination of these spectroscopic techniques provides a self-validating system for structure confirmation. For instance, the presence of the characteristic nitrile stretch in the IR spectrum should be corroborated by the corresponding carbon signal in the ¹³C NMR spectrum. Similarly, the integration of the proton signals in the ¹H NMR spectrum should match the number of protons in the proposed structure.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Amino-5-phenylthiophene-2-carbonitrile is dictated by the interplay of its functional groups: the nucleophilic amino group and the electrophilic cyano group. This dual reactivity makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

A prominent application is in the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities, including as tyrosine kinase inhibitors.[9] The synthesis typically involves the reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide, formic acid, or an orthoester, to construct the pyrimidine ring.

Caption: Synthetic pathway from 3-Amino-5-phenylthiophene-2-carbonitrile to thieno[2,3-d]pyrimidines.

The amino group can also undergo reactions such as acylation, alkylation, and diazotization, allowing for further diversification of the scaffold. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing additional handles for chemical modification.

Applications in Drug Development

Derivatives of 2-aminothiophenes are actively being investigated for various therapeutic applications. The structural motif of 3-Amino-5-phenylthiophene-2-carbonitrile is a key component in compounds with potential as:

-

Anticancer Agents: Thienopyrimidine derivatives have shown significant potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy.[9]

-

Antimicrobial Agents: The thiophene nucleus is present in several compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Drugs: Some 2-aminothiophene derivatives have been reported to possess anti-inflammatory activity.

The versatility of the 3-Amino-5-phenylthiophene-2-carbonitrile core allows for the strategic design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Perspectives

3-Amino-5-phenylthiophene-2-carbonitrile is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with its rich reactivity, provides access to a wide array of complex heterocyclic compounds with significant therapeutic potential. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel reaction pathways to further expand the chemical space of its derivatives, and the comprehensive biological evaluation of these new compounds to identify promising drug candidates.

References

-

Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31837–31851. [Link]

-

Dyakonov, V. A., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(15), 4993. [Link]

-

Al-Omair, M. A., & Al-Duaij, O. K. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

-

Dyakonov, V. A., et al. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

-

Serafim, R. A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3291. [Link]

-

Ruiu, S., et al. (2014). Design, Synthesis and Biological Evaluation of 3,5-disubstituted 2-amino Thiophene Derivatives as a Novel Class of Antitumor Agents. Journal of Medicinal Chemistry, 57(19), 7948–7960. [Link]

-

Aly, A. A., et al. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E21. [Link]

-

Der, H. N., et al. (2016). (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. ResearchGate. [Link]

-

Kolehmainen, E., et al. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. Magnetic Resonance in Chemistry, 45(1), 73-78. [Link]

-

PubChem. (n.d.). 2-Aminothiophene-3-carbonitrile. Retrieved from [Link]

-

Kaur, H., et al. (2019). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 17(20), 5038-5054. [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Wet-Osot, S., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(11), 17796–17822. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. sciforum.net [sciforum.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Aromaticity of the Thiophene Ring in Aminothiophenes: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aromaticity in Heterocyclic Chemistry

Aromaticity is a fundamental concept in organic chemistry, describing the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. This property profoundly influences a molecule's reactivity, electronic properties, and, consequently, its biological activity. In the realm of medicinal chemistry and drug discovery, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold.[1][2] Its unique electronic characteristics and ability to engage in various intermolecular interactions make it a common motif in a wide array of pharmaceuticals.[3][4] This guide provides an in-depth exploration of the aromaticity of the thiophene ring, with a specific focus on how the introduction of an amino substituent modulates this critical property. Understanding these nuances is paramount for the rational design of novel therapeutic agents with optimized efficacy and pharmacokinetic profiles.

The Aromatic Nature of Thiophene

Thiophene (C₄H₄S) is considered an aromatic compound, though its degree of aromaticity is less than that of benzene.[5] The sulfur atom in the thiophene ring contributes a lone pair of electrons to the π-system, resulting in a total of six delocalized π-electrons, satisfying Hückel's rule (4n+2 π electrons, where n=1).[6][7] This electron delocalization is responsible for thiophene's planarity and its characteristic substitution reactions, which are hallmarks of aromatic compounds.[5] The aromaticity of thiophene is greater than that of other five-membered heterocycles like pyrrole and furan, an order that correlates with the electronegativity of the heteroatom (S < N < O).[6][8] The lower electronegativity of sulfur allows for more effective delocalization of its lone pair into the ring.[6]

The Influence of the Amino Group on Thiophene Aromaticity

The introduction of an amino (-NH₂) group, a strong electron-donating group, onto the thiophene ring significantly perturbs its electronic landscape and, consequently, its aromaticity. This influence is a delicate interplay of two primary electronic effects: the resonance (or mesomeric) effect and the inductive effect.[9][10]

-

Resonance Effect: The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the thiophene ring through the π-system. This electron donation increases the electron density of the ring, particularly at the ortho and para positions relative to the substituent.[9][10] This effect generally enhances the aromatic character by further stabilizing the delocalized π-electron system.

-

Inductive Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group also exerts an electron-withdrawing inductive effect through the σ-bond framework.[9] This effect tends to decrease the electron density of the ring.

In the case of the amino group, the electron-donating resonance effect is significantly stronger and dominates the weaker electron-withdrawing inductive effect.[11] This net electron donation has profound consequences for the aromaticity and reactivity of the aminothiophene system.

The position of the amino group on the thiophene ring is also a critical determinant of its electronic properties. The two primary isomers, 2-aminothiophene and 3-aminothiophene, exhibit distinct characteristics. In 2-aminothiophene, the delocalization of the nitrogen lone pair can extend throughout the entire ring, leading to a more pronounced increase in electron density and a greater impact on aromaticity.

Quantifying Aromaticity: Computational and Experimental Approaches

The aromaticity of aminothiophenes can be assessed through a combination of computational and experimental methods. These techniques provide quantitative measures that are invaluable for structure-activity relationship (SAR) studies in drug design.

Computational Methods

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used computational method to evaluate aromaticity based on magnetic criteria.[12] It involves calculating the magnetic shielding at the center of the aromatic ring (or at a point above it). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity. The more negative the NICS value, the more aromatic the system is considered.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index quantifies aromaticity based on the degree of bond length equalization within the ring.[13][14] Aromatic compounds exhibit relatively uniform bond lengths, while non-aromatic or anti-aromatic systems show significant bond length alternation. The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.

Table 1: Illustrative Computational Data for Thiophene and Aminothiophenes

| Compound | NICS(0) (ppm) | HOMA |

| Thiophene | -10.5 | 0.75 |

| 2-Aminothiophene | -12.2 | 0.82 |

| 3-Aminothiophene | -11.8 | 0.79 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the level of theory and basis set used in the calculations.

Experimental Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful experimental tools for probing the electronic environment of the thiophene ring.[15][16][17][18] The chemical shifts of the ring protons and carbons are sensitive to the electron density. The electron-donating amino group in aminothiophenes typically causes an upfield shift (lower ppm values) of the ring proton and carbon signals compared to unsubstituted thiophene, reflecting the increased electron density.[19]

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular geometry, including bond lengths and planarity.[20][21][22] In aminothiophenes, the bond lengths within the thiophene ring can be analyzed to assess the degree of bond equalization, which is a key indicator of aromaticity. A more uniform set of C-C and C-S bond lengths is indicative of a higher degree of aromatic character.

Experimental Protocol: Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a versatile and widely employed one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[23][24][25][26][27]

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde; 1.0 equivalent), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.0 equivalent), and elemental sulfur (1.2 equivalents).[24]

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Then, add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine (10-20 mol%).[24]

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 40-60 °C.[24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. The product can then be isolated and purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[24]

Diagram 1: Generalized Workflow for the Gewald Synthesis of 2-Aminothiophenes

Caption: A schematic representation of the key stages in the Gewald synthesis of 2-aminothiophenes.

Implications for Drug Development

The modulation of aromaticity in aminothiophenes has significant implications for their application in drug discovery and development.[1][28][29]

-

Chemical Reactivity: The increased electron density of the aminothiophene ring makes it more susceptible to electrophilic aromatic substitution reactions.[30] This enhanced reactivity can be harnessed for further functionalization and the synthesis of diverse compound libraries for biological screening.[31][32] Conversely, the electronic nature of the ring influences its susceptibility to nucleophilic aromatic substitution.[33]

-

Biological Activity: The electronic properties of the aminothiophene scaffold are crucial for its interaction with biological targets. The distribution of electron density and the ability to participate in hydrogen bonding and π-π stacking interactions are all influenced by the degree of aromaticity. Many biologically active aminothiophenes have been identified as inhibitors of various enzymes and modulators of receptors.[1][2][28]

-

Pharmacokinetic Properties: The polarity, lipophilicity, and metabolic stability of a drug molecule are all influenced by its electronic structure. The introduction of an amino group and the resulting change in aromaticity can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Diagram 2: Interplay of Aromaticity and Drug Development Attributes

Caption: The central role of aromaticity in influencing key properties relevant to drug design.

Conclusion

The aromaticity of the thiophene ring in aminothiophenes is a finely tunable property that is predominantly influenced by the strong electron-donating resonance effect of the amino substituent. This modulation of aromatic character has a cascading effect on the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. A thorough understanding of these structure-property relationships, aided by both computational and experimental techniques, is essential for the successful design and development of novel aminothiophene-based therapeutics. The continued exploration of this privileged scaffold holds significant promise for addressing a wide range of unmet medical needs.

References

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022-08-29). Retrieved from [Link]

-

Thiophene - Wikipedia. Retrieved from [Link]

-

Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. Retrieved from [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed. (2022-06-02). Retrieved from [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023-10-10). Retrieved from [Link]

-

Gewald reaction - Wikipedia. Retrieved from [Link]

-

Gewald Reaction - Organic Chemistry Portal. Retrieved from [Link]

-

Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. Retrieved from [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF - ResearchGate. Retrieved from [Link]

-

2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry - PubMed. (2017-11-10). Retrieved from [Link]

-

123.Aromaticity(16) – Heterocyclic aromatic systems(2)-Furan,pyrrole and thiophene. (2019-08-19). Retrieved from [Link]

-

Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Selected biologically active 2-aminothiophenes. - ResearchGate. Retrieved from [Link]

-

Selected examples of 2‐aminothiophene drugs. - ResearchGate. Retrieved from [Link]

-

Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles - Sci-Hub. Retrieved from [Link]

-

Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Retrieved from [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. Retrieved from [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017-09-14). Retrieved from [Link]

-

X-ray structures of thiophene-3-carbonyl derivatives. - ResearchGate. Retrieved from [Link]

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2025-01-29). Retrieved from [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[1][23]thieno[3,2-j]phenanthridine and (E). Retrieved from [Link]

-

1 H solution NMR spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. Retrieved from [Link]

-

How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (2016-01-15). Retrieved from [Link]

-

Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. - The Royal Society of Chemistry. Retrieved from [Link]

-

Why there is a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? I know this is due to the difference in electronegativity of C, S, N, O; but how? I need a complete explanation. - Quora. (2017-10-22). Retrieved from [Link]

-

HOMAc: A Parameterization of the Harmonic Oscillator Model of Aromaticity (HOMA) That Includes Antiaromaticity - DiVA portal. (2025-05-14). Retrieved from [Link]

-

Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. - ResearchGate. Retrieved from [Link]

-

NICS – Nucleus Independent Chemical Shift - Poranne Research Group. Retrieved from [Link]

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed. (2025-07-15). Retrieved from [Link]

-

Effects of amino and nitro substituents upon the electrostatic potential of an aromatic ring | Journal of the American Chemical Society. Retrieved from [Link]

-

Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976-10-01). Retrieved from [Link]

-

Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles - ConnectSci. (2009-05-15). Retrieved from [Link]

-

Why do pyrrole, furan, and thiophene behave electrophile behavior? - Quora. (2020-05-06). Retrieved from [Link]

-

Calculated HOMA and NICS(1) zz values, and delocalization energies (E... - ResearchGate. Retrieved from [Link]

-

Overview of the computational methods to assess aromaticity - Semantic Scholar. Retrieved from [Link]

-

Three Queries about the HOMA Index | ACS Omega. (2019-10-29). Retrieved from [Link]

-

THIOPHENE AND ITS DERIVATIVES - download. Retrieved from [Link]

-

Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. (2009-07-17). Retrieved from [Link]

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). Retrieved from [Link]

-

2‐Aminothiophenes by Gewald reaction. - ResearchGate. Retrieved from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Retrieved from [Link]

-

Gold-Catalyzed Synthesis of sp 3 -Rich Nortricyclanes from Norbornenes - ACS Publications. (2026-01-15). Retrieved from [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. madoverchemistry.com [madoverchemistry.com]

- 8. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. poranne-group.github.io [poranne-group.github.io]

- 13. diva-portal.org [diva-portal.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sci-Hub. Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles / Magnetic Resonance in Chemistry, 1989 [sci-hub.box]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Gewald reaction - Wikipedia [en.wikipedia.org]

- 26. Gewald Reaction [organic-chemistry.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. quora.com [quora.com]

- 31. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 32. connectsci.au [connectsci.au]

- 33. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 3-Amino-5-phenylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-5-phenylthiophene-2-carbonitrile scaffold is a cornerstone in medicinal chemistry, largely due to the versatile reactivity of its nitrile group. The strategic positioning of the nitrile adjacent to an amino group on an electron-rich thiophene ring creates a unique chemical environment that dictates its reactivity. This guide provides a comprehensive exploration of the nitrile group's reactivity within this specific molecular context. We will delve into the mechanistic underpinnings of its most significant transformations, including cycloadditions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, hydrolysis to amides and carboxylic acids, and reductions to primary amines. Each section will be supported by detailed experimental protocols, mechanistic diagrams, and quantitative data, offering actionable insights for researchers in drug discovery and organic synthesis.

Introduction: The Unique Chemical Environment of the Nitrile Group

The reactivity of the nitrile group in 3-amino-5-phenylthiophene-2-carbonitrile is profoundly influenced by its molecular architecture. The electron-donating amino group at the C3 position and the electron-rich thiophene ring work in concert to modulate the electrophilicity of the nitrile carbon. This electronic interplay is pivotal in understanding the reaction pathways this functional group can undertake.

The proximity of the amino and nitrile groups is particularly significant, as it facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their diverse biological activities.[1]

Cycloaddition and Cyclocondensation Reactions: Gateway to Fused Heterocycles

One of the most exploited reactive pathways of 3-amino-5-phenylthiophene-2-carbonitrile is its participation in cycloaddition and cyclocondensation reactions to construct fused ring systems, most notably thieno[2,3-d]pyrimidines. These structures are prevalent in a wide array of biologically active molecules.[1][2][3][4][5]

Synthesis of Thieno[2,3-d]pyrimidines

The reaction of 3-amino-5-phenylthiophene-2-carbonitrile with various one-carbon electrophiles serves as a common and efficient route to thieno[2,3-d]pyrimidines.

Workflow for Thieno[2,3-d]pyrimidine Synthesis:

Caption: General workflow for synthesizing thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-aminothieno[2,3-d]pyrimidines

A common method involves the reaction with formamide.

-

Step 1: In a round-bottom flask equipped with a reflux condenser, add 3-amino-5-phenylthiophene-2-carbonitrile (1 equivalent).

-

Step 2: Add an excess of formamide (e.g., 10-20 equivalents).

-

Step 3: Heat the reaction mixture to reflux (typically 180-210°C) for a specified period (e.g., 2-6 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

Step 4: After completion, cool the reaction mixture to room temperature.

-

Step 5: Pour the cooled mixture into ice-water to precipitate the product.

-

Step 6: Filter the precipitate, wash with water, and dry.

-

Step 7: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-aminothieno[2,3-d]pyrimidine derivative.

Causality Behind Experimental Choices:

-

Excess Formamide: Formamide serves as both a reactant and a solvent, driving the reaction to completion.

-

High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

-

Precipitation in Ice-Water: This is a standard workup procedure to isolate the product, which is typically insoluble in water, from the water-soluble formamide.

| Reactant | Conditions | Product | Yield (%) |

| Formic Acid | Reflux | 4-Oxothieno[2,3-d]pyrimidine | ~85 |

| Formamide | 190°C | 4-Aminothieno[2,3-d]pyrimidine | ~90 |

| Triethyl Orthoformate | Acetic Anhydride, Reflux | 4-Ethoxymethyleneimino intermediate | >90 |

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions.[6][7][8][9] This transformation is fundamental in modifying the pharmacophore of a lead compound.

Acid-Catalyzed Hydrolysis to Carboxamide

Partial hydrolysis to the corresponding 3-amino-5-phenylthiophene-2-carboxamide can be achieved under controlled acidic conditions.

Reaction Pathway for Acid-Catalyzed Hydrolysis:

Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxamide.

Experimental Protocol: Synthesis of 3-Amino-5-phenylthiophene-2-carboxamide

-

Step 1: Cool concentrated sulfuric acid in an ice bath.

-

Step 2: Slowly add 3-amino-5-phenylthiophene-2-carbonitrile to the cold acid with stirring, maintaining a low temperature (0-5°C).

-

Step 3: After the addition is complete, allow the mixture to stir at room temperature for a set time (e.g., 12-24 hours), monitoring by TLC.

-

Step 4: Carefully pour the reaction mixture onto crushed ice.

-

Step 5: Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the amide.

-

Step 6: Filter the precipitate, wash with cold water, and dry.

-

Step 7: Recrystallize from a suitable solvent if necessary.

Causality Behind Experimental Choices:

-

Concentrated Sulfuric Acid: Acts as both a catalyst and a solvent, protonating the nitrile nitrogen to activate it for nucleophilic attack by water.[6][7]

-

Low Temperature Addition: The reaction is exothermic, and maintaining a low temperature during the addition of the substrate prevents uncontrolled side reactions.

-

Neutralization: The amide product is often soluble in strong acid, so neutralization is required for its precipitation and isolation.

Basic Hydrolysis to Carboxylic Acid

Complete hydrolysis to the 3-amino-5-phenylthiophene-2-carboxylic acid can be achieved under more forcing basic conditions.

| Condition | Product |

| Conc. H₂SO₄, rt | 3-Amino-5-phenylthiophene-2-carboxamide |

| aq. NaOH, Reflux | 3-Amino-5-phenylthiophene-2-carboxylic acid |

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (aminomethyl group), which is a valuable functional group for further derivatization in drug development.[6][7][8][10]

Reaction Pathway for Nitrile Reduction:

Sources

- 1. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | 873895-41-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Gewald Aminothiophene Synthesis

This guide provides a comprehensive overview of the Gewald aminothiophene synthesis, a cornerstone of heterocyclic chemistry. It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile reaction, from its historical discovery to its modern applications and detailed experimental execution.

Introduction: The Enduring Significance of the Gewald Reaction

The Gewald reaction is a one-pot, multicomponent reaction that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[1][2] First reported by German chemist Karl Gewald in the 1960s, this reaction has become an indispensable tool in synthetic organic chemistry.[1][2][3] Its prominence stems from its operational simplicity, the ready availability of starting materials, mild reaction conditions, and the immense biological significance of its products.[2][3][4]

The 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[5][6] These molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[5][6] Consequently, the Gewald synthesis is a frequently utilized strategy in the discovery and development of new therapeutic agents.[6][7]

Historical Context and Discovery

In 1966, Karl Gewald, along with his colleagues E. Schinke and H. Böttcher, published a seminal paper detailing a novel and efficient method for the synthesis of 2-aminothiophenes.[2] This multicomponent condensation offered a significant improvement over previous multi-step methods, which were often limited by the availability of starting materials.[3][8] The original reaction involved the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by an amine base like morpholine or triethylamine.[8][9] The simplicity and broad applicability of this method led to its rapid adoption by the chemistry community, cementing its status as a fundamental name reaction.

The Reaction Mechanism: A Stepwise Elucidation

For nearly three decades after its discovery, the precise mechanism of the Gewald reaction was a subject of considerable discussion.[1] It is now widely accepted that the reaction initiates with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[1][6][10] Recent computational studies using Density Functional Theory (DFT) have provided deeper insights into the intricate steps involving sulfur.[6][11][12]

The key mechanistic stages are:

-

Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the ketone or aldehyde (1) and the active methylene nitrile (2) . The base (e.g., diethylamine) deprotonates the nitrile to form a carbanion, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, also known as the Knoevenagel-Cope product (3) .[1][10][11]

-

Sulfur Addition (Thiolation): The deprotonated Knoevenagel-Cope product attacks the elemental sulfur ring (S₈), leading to the formation of a polysulfide intermediate.[11][12] This process is complex and can involve a series of equilibria with polysulfides of varying lengths.[11][12]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.[1] This ring-closure forms an imine intermediate.

-

Aromatization: A final tautomerization step leads to the formation of the stable, aromatic 2-aminothiophene product (4) .[1] This aromatization is the thermodynamic driving force for the entire reaction sequence, funneling the various intermediates toward the final product.[12]

Caption: A simplified diagram illustrating the key stages of the Gewald aminothiophene synthesis.[6]

Experimental Protocol: A Practical Guide

This section provides a representative, step-by-step methodology for the Gewald synthesis. The following protocol is a generalized procedure and may require optimization for specific substrates regarding reactant ratios, catalyst choice, solvent, and temperature.[6]

Materials & Equipment:

-

Carbonyl compound (e.g., ketone or aldehyde)

-

Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

-

Elemental sulfur (finely powdered)

-

Base catalyst (e.g., morpholine, triethylamine, diethylamine)

-

Solvent (e.g., ethanol, methanol, DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer with heating plate

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.0-1.2 eq.).[5]

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to the flask.[5]

-

Catalyst Addition: While stirring the mixture at room temperature, add the base catalyst (e.g., diethylamine, 0.5-1.0 eq.) dropwise.[5]

-

Heating: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (e.g., ~78°C for ethanol) with continuous stirring.[5]

-

Reaction Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times typically range from 2 to 4 hours.[5][6]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.[5][6]

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, using an appropriate eluent system like a hexane-ethyl acetate gradient.[5][6]

Scope, Variations, and Data

The Gewald reaction is renowned for its broad substrate scope. A wide variety of ketones (cyclic, acyclic, and aryl) and aldehydes can be used.[2] Similarly, various active methylene compounds, including malononitrile, cyanoacetamide, and benzoylacetonitrile, are effective, leading to diverse substitutions at the 3-position of the thiophene ring.[13]

Table 1: Representative Substrate Scope and Conditions

| Carbonyl Compound | Active Nitrile | Base | Solvent | Time (h) | Yield (%) |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 1 | 85-95 |

| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | 1 | 70-80[9] |

| Propanal | Ethyl Cyanoacetate | Diethylamine | Ethanol | 2-4 | 60-75[5] |

| 3-Pentanone | Cyanoacetamide | Triethylamine | DMF | 3 | 70-82[14] |

| Indanone | Malononitrile | Piperidine | Methanol | 2 | 80-90 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Over the years, numerous modifications have been developed to improve yields, shorten reaction times, and expand the reaction's scope. These include the use of microwave irradiation, solid-supported synthesis, ionic liquids, and various catalysts.[8][9] For instance, aryl ketones, which can be sluggish under standard conditions, often show improved reactivity and yields with these modern techniques.[9]

Applications in Research and Drug Development

The true power of the Gewald synthesis lies in its application to the construction of biologically active molecules. The 2-aminothiophene scaffold is a key building block for a multitude of pharmaceuticals.

-

Anti-inflammatory Agents: The reaction is used to synthesize precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine.[15]

-

Oncology: Many antiproliferative agents targeting various cancer cell lines are derived from Gewald products.[6][7]

-

Central Nervous System (CNS) Disorders: The synthesis of the atypical antipsychotic drug Olanzapine and allosteric modulators of adenosine receptors (used in treating neurodegenerative diseases) relies on 2-aminothiophene intermediates.[6][15]

-

Infectious Diseases: The scaffold is present in compounds with antibacterial, antifungal, and antiviral properties.[6][16]

-

Metabolic Diseases: Certain derivatives have been investigated as potential treatments for type 2 diabetes.[6]